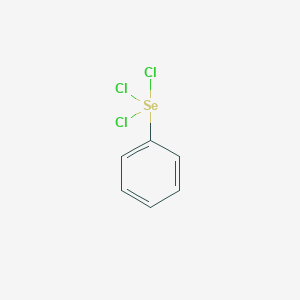
Trichlorophenylselenurane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorophenylselenurane is an organoselenium compound characterized by the presence of selenium bonded to a phenyl group and three chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichlorophenylselenurane can be synthesized through several methods. One common approach involves the reaction of phenylselenium trichloride with a suitable phenylating agent under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or toluene to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and safety. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Trichlorophenylselenurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to selenides or other lower oxidation state selenium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Trichlorophenylselenurane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into the potential use of this compound and related compounds in developing new drugs, particularly for their antioxidant properties.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which trichlorophenylselenurane exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Diphenylselenide: Another organoselenium compound with two phenyl groups attached to selenium.
Phenylselenol: Contains a phenyl group bonded to selenium and a hydrogen atom.
Selenophenol: Similar to phenylselenol but with a different structural arrangement.
Uniqueness: Trichlorophenylselenurane is unique due to the presence of three chlorine atoms, which can significantly influence its reactivity and chemical behavior compared to other organoselenium compounds. This distinct structure allows for specific applications and reactions that may not be feasible with other selenium-containing compounds.
Propiedades
Número CAS |
42572-42-9 |
|---|---|
Fórmula molecular |
C6H5Cl3Se |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
(trichloro-λ4-selanyl)benzene |
InChI |
InChI=1S/C6H5Cl3Se/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
QMSNYYFZJWJFSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


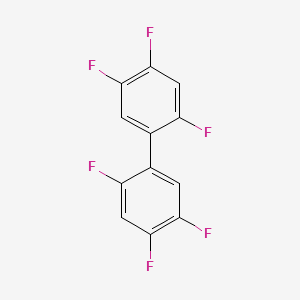


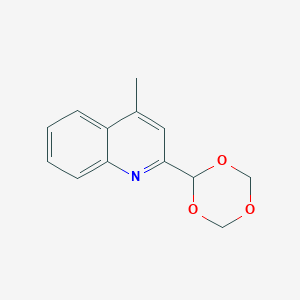
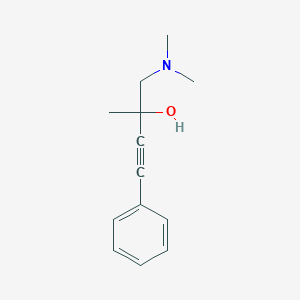
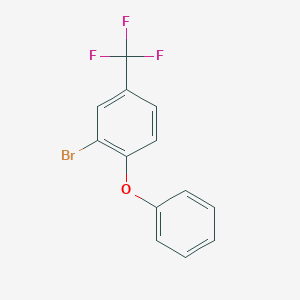


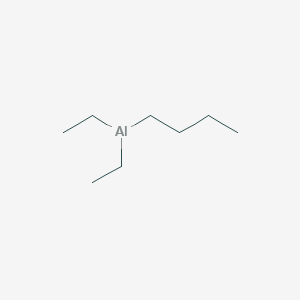
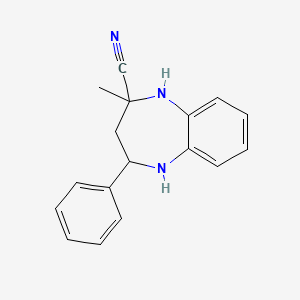
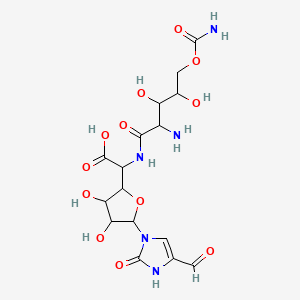
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)


